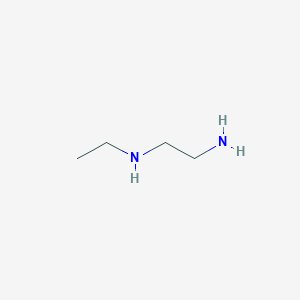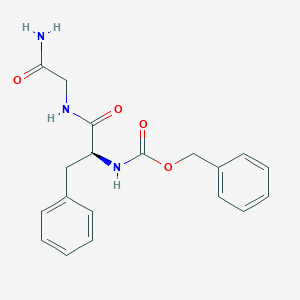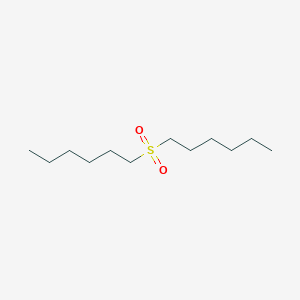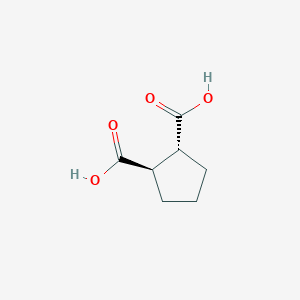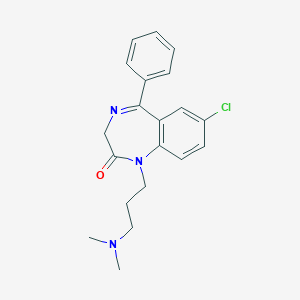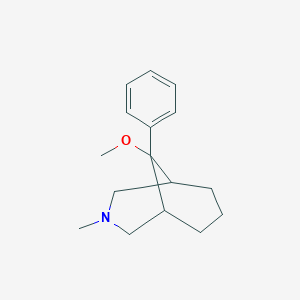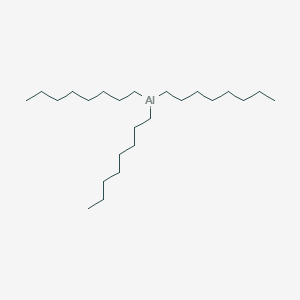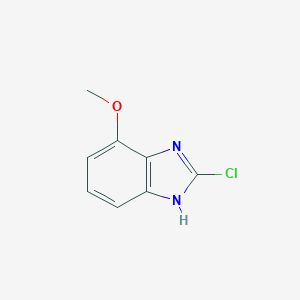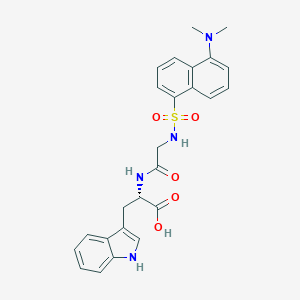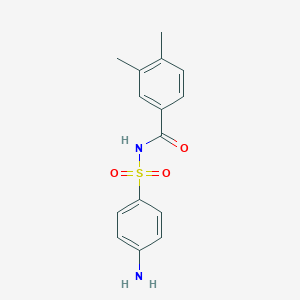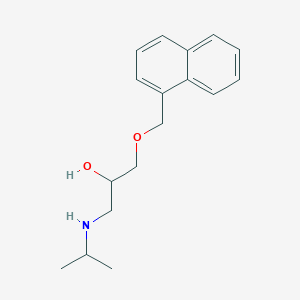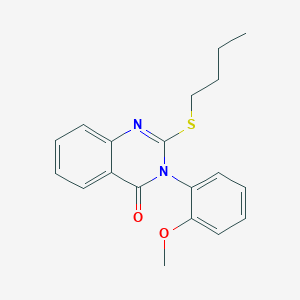
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a butylthio group at the second position and a methoxyphenyl group at the third position of the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Butylthio Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a butylthiol group under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-(butylthio)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
2-(methylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one: Has a methylthio group instead of a butylthio group, which may influence its chemical properties and reactivity.
2-(butylthio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: The position of the methoxy group is different, which can affect its interaction with biological targets.
Uniqueness
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one is unique due to the specific combination of the butylthio and methoxyphenyl groups, which can confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
1045-79-0 |
|---|---|
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC名 |
2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-24-19-20-15-10-6-5-9-14(15)18(22)21(19)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
InChIキー |
COZBRSIOMRIGKS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
正規SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


